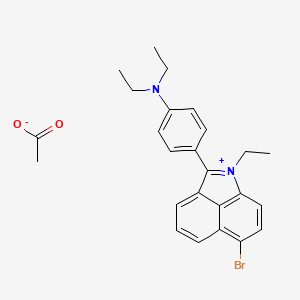

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate

Description

Properties

CAS No. |

83950-28-1 |

|---|---|

Molecular Formula |

C23H24BrN2.C2H3O2 C25H27BrN2O2 |

Molecular Weight |

467.4 g/mol |

IUPAC Name |

4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;acetate |

InChI |

InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

CTIBPKYLWXPIQP-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromo-1-ethylbenz[cd]indole

- Starting materials: Benz[cd]indole or its derivatives

- Bromination: Selective bromination at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature (typically 15–25 °C) to avoid over-bromination.

- Ethylation: Introduction of the ethyl group at the nitrogen atom of the indole ring is performed via alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

| Parameter | Typical Range/Value |

|---|---|

| Bromination temp | 15–25 °C |

| Bromine source | Br2 or NBS |

| Alkylation temp | 50–80 °C |

| Solvent | Dichloromethane or DMF |

| Reaction time | 3–6 hours |

Coupling with 4-(diethylamino)phenyl group

- The 4-(diethylamino)phenyl moiety is introduced via a nucleophilic substitution or condensation reaction.

- This step often involves the formation of a carbon-carbon bond between the 2-position of the benz[cd]indole and the para-substituted diethylaminophenyl group.

- Catalysts such as palladium complexes or copper salts may be used to facilitate coupling reactions (e.g., Suzuki or Ullmann-type couplings).

Quaternization to form the indolium salt

- The nitrogen atom in the benz[cd]indole ring is quaternized by reaction with an alkylating agent (e.g., ethyl bromide) to form the positively charged indolium ion.

- This step is critical to obtain the cationic dye structure.

Formation of acetate salt

- The final step involves exchanging the halide counterion (e.g., bromide) with acetate by treatment with sodium acetate or acetic acid.

- This improves the compound’s solubility and stability.

Industrial Scale Preparation Example

A patent describing the synthesis of related brominated aromatic amines provides insight into large-scale bromination and purification steps that can be adapted for this compound:

| Step | Description | Conditions/Notes |

|---|---|---|

| A | Dissolve starting amine in water and acid | 1500–2000 L water, 100–120 kg HCl |

| B | Add bromine slowly at 15–25 °C | 150–200 kg bromine, stirring |

| C | Heat to 50–55 °C and maintain for 6 hours | Isothermal reaction |

| D | Add oxidizing agent (e.g., Clorox) for 3 hours | To remove excess bromine |

| E | Add reducing agent (e.g., sodium bisulfite) | To eliminate residual bromine |

| F | Filter, wash, and dry product | Obtain purified brominated intermediate |

This process ensures selective bromination and high purity of the brominated intermediate, which can then be further functionalized to the target compound.

Research Findings and Optimization

- Purity: Industrial synthesis achieves purity levels of 99%, essential for downstream applications.

- Yield: Optimized bromination and quaternization steps yield high conversion rates, minimizing side products.

- Safety: Handling bromine and alkylating agents requires strict control to avoid exposure and side reactions.

- Solvent choice: Polar aprotic solvents like DMF or DMSO improve reaction rates in coupling and quaternization steps.

- Temperature control: Maintaining reaction temperatures within specified ranges prevents decomposition or overreaction.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Bromination | Br2 or NBS, 15–25 °C, aqueous acidic medium | Selective 6-position bromination |

| Alkylation (N-ethylation) | Ethyl bromide/iodide, base, 50–80 °C | Forms 1-ethylbenz[cd]indole |

| Coupling with diethylaminophenyl | Pd or Cu catalyst, DMF or DMSO, 80–120 °C | Forms C-C bond at 2-position |

| Quaternization | Ethyl bromide, 50–70 °C | Forms indolium salt |

| Counterion exchange | Sodium acetate or acetic acid, room temp | Forms acetate salt |

| Purification | Filtration, washing, drying | Achieves >99% purity |

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be converted to phthalic acid derivatives.

Substitution: The ester groups in bis(2-ethylhexyl) phthalate can be substituted with other alcohols or amines to form different esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, and heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various alcohols or amines, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Different esters or amides depending on the substituent used.

Scientific Research Applications

Photophysical Properties

The compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation suggests potential use in display technologies and lighting solutions.

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigations in cancer therapeutics.

Dye Applications

Due to its unique structural characteristics, 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate is also explored as a dye in various applications, including:

- Biological Staining : Its fluorescent properties can be utilized for staining biological samples in microscopy.

- Textile Dyes : The compound's stability and color properties make it suitable for use as a dye in textiles.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further exploration for pharmaceutical applications.

Case Study 2: Photophysical Characterization

In another study focused on photophysical characterization, researchers synthesized derivatives of this compound and assessed their luminescent properties. The findings demonstrated that specific modifications enhanced the luminescence intensity, positioning these derivatives as promising candidates for OLED applications.

Mechanism of Action

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Key Observations :

- Bromine Positioning : The target compound’s bromine at position 6 distinguishes it from the C5-brominated indole in and the C4-brominated benzimidazole in . Positional differences influence electronic properties and binding interactions .

- Charge and Solubility : The quaternary ammonium group in the target compound confers cationic character, unlike the neutral indole () or benzimidazole (). This enhances solubility in aqueous media compared to neutral analogs .

Key Observations :

Key Observations :

- The target compound’s EC registration suggests industrial or academic utility, though its exact applications are less defined compared to ’s ischemia-targeted antioxidant or ’s role in commercial drug synthesis .

- ’s compound meets stringent pharmacopeial standards, underscoring a trend toward regulated applications for brominated heterocycles in oncology .

Biological Activity

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate, identified by CAS number 83950-28-1, is a synthetic compound belonging to the class of indolium derivatives. Its structural formula is with a molar mass of approximately 467.40 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and fluorescent properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H27BrN2O2 |

| Molar Mass | 467.39808 g/mol |

| CAS Number | 83950-28-1 |

| EINECS Number | 281-480-0 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has shown promise in anticancer research. In a study evaluating its cytotoxic effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7). The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways, particularly those involving apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess the viability of MCF-7 cells treated with varying concentrations of the compound over 24 and 48 hours. The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 75 |

| 25 | 65 | 50 |

| 50 | 40 | 20 |

Fluorescent Properties

This compound displays notable fluorescent characteristics, making it useful in bioimaging applications. The compound exhibits strong fluorescence under UV light, which can be harnessed for tracking cellular processes in live-cell imaging studies.

The biological activity of this compound is believed to be linked to its ability to intercalate with DNA and disrupt normal cellular functions. This intercalation can lead to the inhibition of DNA replication and transcription processes, contributing to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate?

- Methodology : Synthesis typically involves quaternization of the indole nitrogen with ethyl bromide, followed by substitution of the bromine atom at the 6-position. The diethylamino phenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. Purification is achieved via recrystallization in ethanol or acetonitrile, with HPLC monitoring (≥95% purity threshold) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenated derivatives. Use inert atmosphere conditions to prevent oxidation of the diethylamino group.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and counterion presence (e.g., acetate vs. chloride in related compounds ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~500-550 for the cation).

- Elemental Analysis : Match calculated and observed C, H, N, Br percentages.

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What are the primary research applications of this benz(cd)indolium derivative?

- Applications :

- Photosensitizers : Structural analogs (e.g., indolium salts with vinyl groups) show potential in photodynamic therapy due to extended conjugation .

- Fluorescent Probes : The diethylamino group enhances solvatochromism, useful in membrane potential studies .

Advanced Research Questions

Q. How do counterion variations (e.g., acetate vs. chloride) influence photophysical properties?

- Methodology : Compare molar extinction coefficients (ε) and fluorescence quantum yields (Φ) of the acetate and chloride salts. Use UV-Vis spectroscopy (300-800 nm range) and time-correlated single-photon counting (TCSPC).

- Data Analysis : Acetate may reduce aggregation in polar solvents due to improved solubility, altering Φ. Reference structural analogs (e.g., chloride salt in ) to contextualize results.

Q. What computational approaches are suitable for predicting electronic transitions in this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO-LUMO gaps).

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to identify charge-transfer transitions involving the diethylamino phenyl group .

Q. How can contradictory data on photostability in literature be resolved?

- Methodology :

- Controlled Degradation Studies : Expose samples to standardized light sources (e.g., Xenon lamp, 450 nm) and monitor decay via HPLC.

- Radical Trapping : Add antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways.

- Cross-Study Comparison : Note differences in solvent systems (e.g., aqueous vs. DMSO) and oxygen levels, which significantly impact stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.